2-((1-Cyclohexylethyl)amino)butan-1-ol
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Overview
Description
2-((1-Cyclohexylethyl)amino)butan-1-ol is an organic compound with the molecular formula C12H25NO and a molecular weight of 199.33 g/mol . This compound is characterized by the presence of a cyclohexyl group attached to an ethylamine moiety, which is further connected to a butanol chain. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Cyclohexylethyl)amino)butan-1-ol typically involves the reaction of cyclohexyl ethylamine with butanal under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as distillation or chromatography, to isolate the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for commercial applications. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial production to achieve the desired quality standards .
Chemical Reactions Analysis
Types of Reactions
2-((1-Cyclohexylethyl)amino)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the butanol chain can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions to introduce different functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclohexyl ethyl ketone, while reduction can produce cyclohexyl ethylamine .
Scientific Research Applications
2-((1-Cyclohexylethyl)amino)butan-1-ol has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-((1-Cyclohexylethyl)amino)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and other interactions with biological molecules, influencing their function. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
1-Butanol, 2-amino-: This compound has a similar structure but lacks the cyclohexyl group, resulting in different chemical and biological properties.
Cyclohexyl ethylamine: This compound is structurally similar but does not contain the butanol chain, affecting its reactivity and applications.
Uniqueness
2-((1-Cyclohexylethyl)amino)butan-1-ol is unique due to the presence of both the cyclohexyl group and the butanol chain, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H25NO |
---|---|
Molecular Weight |
199.33 g/mol |
IUPAC Name |
2-(1-cyclohexylethylamino)butan-1-ol |
InChI |
InChI=1S/C12H25NO/c1-3-12(9-14)13-10(2)11-7-5-4-6-8-11/h10-14H,3-9H2,1-2H3 |
InChI Key |
DOHZDLAMTALOCE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC(C)C1CCCCC1 |
Origin of Product |
United States |
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